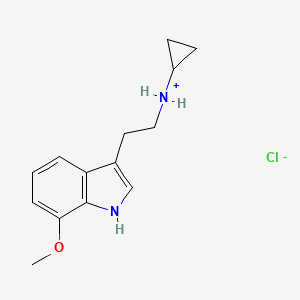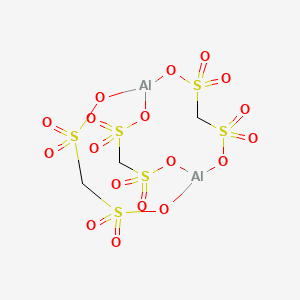
Aluminum methionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum methionate is an inorganic compound primarily used in the cosmetics industry. It is known for its ability to control the viscosity of cosmetic products, ensuring they maintain a consistent texture . Additionally, it helps regulate sebum production and reduces the appearance of pores, making it a valuable ingredient in skincare products .
Méthodes De Préparation
The preparation of aluminum methionate involves several synthetic routes and reaction conditions. One common method is the reaction of aluminum salts with methionine under controlled conditions. Industrial production methods often involve the use of high-purity aluminum and methionine, ensuring the final product meets stringent quality standards. The reaction typically occurs in an aqueous medium, with the pH and temperature carefully controlled to optimize yield and purity .
Analyse Des Réactions Chimiques
Aluminum methionate undergoes various chemical reactions, including:
Oxidation: this compound can react with oxygen to form aluminum oxide and methionine sulfoxide.
Reduction: In the presence of reducing agents, this compound can be reduced to aluminum and methionine.
Substitution: this compound can undergo substitution reactions with other amino acids or ligands, forming new aluminum complexes. Common reagents used in these reactions include oxygen, hydrogen, and various amino acids. .
Applications De Recherche Scientifique
Aluminum methionate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various aluminum complexes and as a catalyst in organic reactions.
Biology: this compound is studied for its potential role in regulating cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an adjuvant in vaccines.
Industry: Beyond cosmetics, this compound is used in the production of high-performance materials and as a stabilizer in various industrial processes .
Mécanisme D'action
The mechanism of action of aluminum methionate involves its interaction with cellular components and biomolecules. It can bind to proteins and enzymes, altering their activity and function. The molecular targets of this compound include various enzymes involved in metabolic pathways, as well as structural proteins in cells. These interactions can lead to changes in cellular processes, such as sebum production and pore size regulation .
Comparaison Avec Des Composés Similaires
Aluminum methionate can be compared with other aluminum-based compounds, such as:
Aluminum hydroxide: Used as an antacid and in vaccine adjuvants.
Aluminum acetate: Known for its astringent properties.
Aluminum chloride: Commonly used in antiperspirants. What sets this compound apart is its specific ability to regulate sebum production and reduce pore size, making it particularly valuable in skincare applications .
Propriétés
Numéro CAS |
52667-15-9 |
|---|---|
Formule moléculaire |
C3H6Al2O18S6 |
Poids moléculaire |
576.4 g/mol |
Nom IUPAC |
2,6,8,12,13,17-hexaoxa-3λ6,5λ6,9λ6,11λ6,14λ6,16λ6-hexathia-1,7-dialuminabicyclo[5.5.5]heptadecane 3,3,5,5,9,9,11,11,14,14,16,16-dodecaoxide |
InChI |
InChI=1S/3CH4O6S2.2Al/c3*2-8(3,4)1-9(5,6)7;;/h3*1H2,(H,2,3,4)(H,5,6,7);;/q;;;2*+3/p-6 |
Clé InChI |
NMTQHSJCFMAVNA-UHFFFAOYSA-H |
SMILES canonique |
C1S(=O)(=O)O[Al]2OS(=O)(=O)CS(=O)(=O)O[Al](OS1(=O)=O)OS(=O)(=O)CS(=O)(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


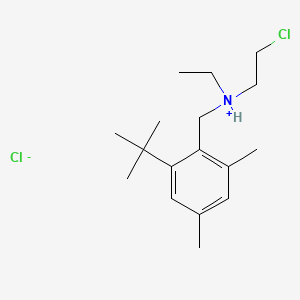
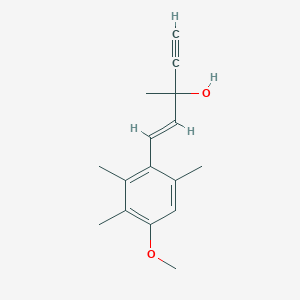

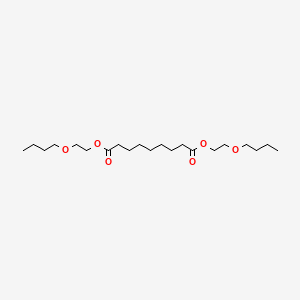
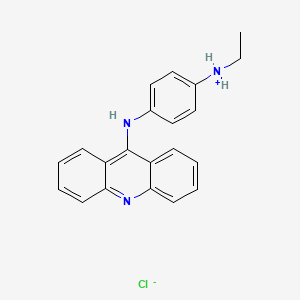
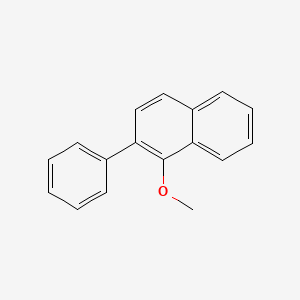
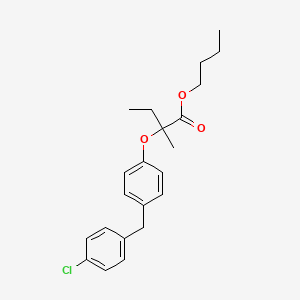
![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-](/img/structure/B13761876.png)
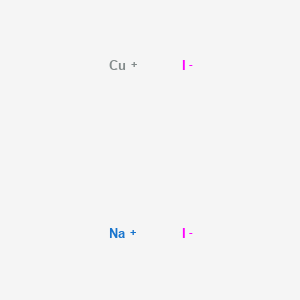
![1,3-Naphthalenedisulfonic acid, 4-amino-6-[[4'-[(1,8-dihydroxy-3,6-disulfo-2-naphthalenyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-, tetrasodium salt](/img/structure/B13761880.png)
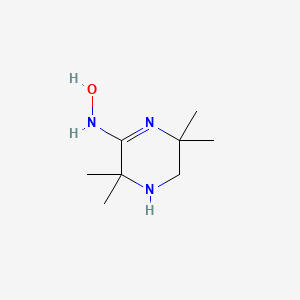
![Benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B13761885.png)

